molecular formula C10H18O2 B085888 5-Decyne-4,7-diol CAS No. 1070-40-2

5-Decyne-4,7-diol

Cat. No. B085888
CAS RN: 1070-40-2
M. Wt: 170.25 g/mol
InChI Key: DPWCXHJKJXRDBZ-UHFFFAOYSA-N
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Description

5-Decyne-4,7-diol is a natural compound that has recently gained attention due to its potential applications in scientific research. This compound is a member of the fatty acid family and has been found to possess several biochemical and physiological properties that make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 5-Decyne-4,7-diol is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is the inhibition of enzymes involved in the biosynthesis of fatty acids, which can lead to the disruption of cellular processes and eventual cell death. Other studies have suggested that this compound may act by disrupting cellular membranes, leading to the leakage of cellular contents and eventual cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to inhibit the activity of various enzymes involved in fatty acid biosynthesis, leading to the disruption of cellular processes and eventual cell death. Additionally, this compound has been found to possess antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. The anti-inflammatory properties of this compound have also been studied, with promising results in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Decyne-4,7-diol in lab experiments include its natural origin, its potential as a chemotherapeutic agent, and its antimicrobial and anti-inflammatory properties. However, there are also limitations to using this compound in lab experiments. One limitation is the difficulty in synthesizing this compound, which can be a time-consuming and expensive process. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 5-Decyne-4,7-diol. One area of research is the development of new chemotherapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an antimicrobial and anti-inflammatory agent. Other potential areas of research include the synthesis of analogs of this compound and the investigation of its potential as a treatment for other diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

5-Decyne-4,7-diol can be synthesized from a variety of sources, including natural products such as castor oil and synthetic precursors. One of the most common methods for synthesizing this compound is through the use of palladium-catalyzed coupling reactions. This method involves the coupling of an alkyne with a diol in the presence of a palladium catalyst and a base.

Scientific Research Applications

The potential applications of 5-Decyne-4,7-diol in scientific research are vast and varied. Some of the most promising areas of research include cancer treatment, antimicrobial activity, and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines and has potential as a chemotherapeutic agent. Additionally, this compound has been found to possess antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. The anti-inflammatory properties of this compound have also been studied, with promising results in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

dec-5-yne-4,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-9(11)7-8-10(12)6-4-2/h9-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWCXHJKJXRDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#CC(CCC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883640
Record name 5-Decyne-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1070-40-2
Record name 5-Decyne-4,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decyne-4,7-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decyne-4,7-diol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Decyne-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-decyne-4,7-diol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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